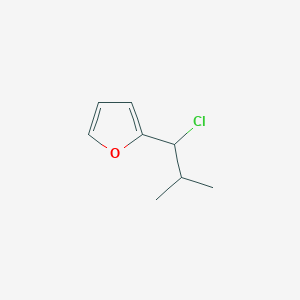
(2-(3-(Dimethylamino)propoxy)-4-hydroxy-3,5-diiodophenyl)(2-ethylbenzofuran-3-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (2-(3-(Dimethylamino)propoxy)-4-hydroxy-3,5-diiodophenyl)(2-ethylbenzofuran-3-yl)methanone is a complex organic molecule that features both benzofuran and phenyl groups. This compound is notable for its potential biological activities, which include anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-(3-(Dimethylamino)propoxy)-4-hydroxy-3,5-diiodophenyl)(2-ethylbenzofuran-3-yl)methanone typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be constructed via a free radical cyclization cascade, which is an efficient method for synthesizing polycyclic benzofuran compounds.
Introduction of the Phenyl Group: The phenyl group with hydroxyl and iodine substituents can be introduced through electrophilic aromatic substitution reactions.
Coupling Reactions: The final step involves coupling the benzofuran and phenyl groups using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and the use of specific catalysts to facilitate the reactions. Photochemical methods and metal complex catalysis are often employed to enhance the efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
(2-(3-(Dimethylamino)propoxy)-4-hydroxy-3,5-diiodophenyl)(2-ethylbenzofuran-3-yl)methanone: undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to remove the iodine atoms or to modify the benzofuran ring.
Substitution: Halogen atoms (iodine) can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce deiodinated derivatives .
Aplicaciones Científicas De Investigación
(2-(3-(Dimethylamino)propoxy)-4-hydroxy-3,5-diiodophenyl)(2-ethylbenzofuran-3-yl)methanone: has several scientific research applications:
Mecanismo De Acción
The mechanism of action of (2-(3-(Dimethylamino)propoxy)-4-hydroxy-3,5-diiodophenyl)(2-ethylbenzofuran-3-yl)methanone involves its interaction with various molecular targets:
Comparación Con Compuestos Similares
Similar Compounds
Benzofuran Derivatives: Compounds like psoralen and angelicin, which also contain benzofuran rings, exhibit similar biological activities.
Quinoline Derivatives: Compounds such as quinoline-2,4-diones share similar structural features and biological activities.
Uniqueness
(2-(3-(Dimethylamino)propoxy)-4-hydroxy-3,5-diiodophenyl)(2-ethylbenzofuran-3-yl)methanone:
Propiedades
Fórmula molecular |
C22H23I2NO4 |
|---|---|
Peso molecular |
619.2 g/mol |
Nombre IUPAC |
[2-[3-(dimethylamino)propoxy]-4-hydroxy-3,5-diiodophenyl]-(2-ethyl-1-benzofuran-3-yl)methanone |
InChI |
InChI=1S/C22H23I2NO4/c1-4-16-18(13-8-5-6-9-17(13)29-16)20(26)14-12-15(23)21(27)19(24)22(14)28-11-7-10-25(2)3/h5-6,8-9,12,27H,4,7,10-11H2,1-3H3 |
Clave InChI |
PTEDZPPOVWZQDA-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C2=CC=CC=C2O1)C(=O)C3=CC(=C(C(=C3OCCCN(C)C)I)O)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





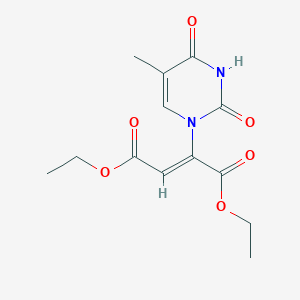
![4,6-Quinazolinediamine, N-[4-(trifluoromethoxy)phenyl]-](/img/structure/B12905974.png)
![3,3-Dimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12905976.png)
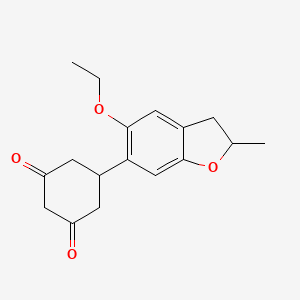
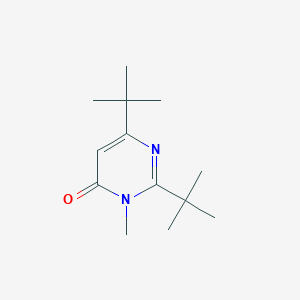
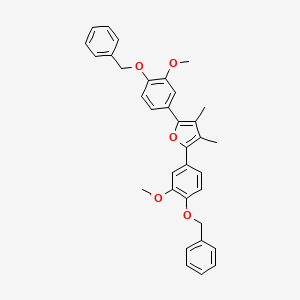
![6-[(2,4,5-Trichlorophenyl)methoxy]pyridazin-3(2H)-one](/img/structure/B12906007.png)


